molecular formula C28H26N2O4 B2892345 11-{2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]ethyl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one CAS No. 1105215-60-8

11-{2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]ethyl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one

Cat. No.: B2892345
CAS No.: 1105215-60-8
M. Wt: 454.526
InChI Key: LBKHKEDFEAJSBE-UHFFFAOYSA-N
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Description

11-{2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]ethyl}-7,11-diazatricyclo[7310^{2,7}]trideca-2,4-dien-6-one is a complex organic compound that features a unique combination of chromen and diazocin structures

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be studied for its potential bioactivity. The chromen moiety is known for its antioxidant properties, which could make this compound a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects could be explored. Its structure suggests it might interact with various biological targets, making it a candidate for the development of new pharmaceuticals.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as improved stability or reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-{2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]ethyl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one typically involves multiple steps, starting with the preparation of the chromen and diazocin precursors. The chromen moiety can be synthesized through the condensation of salicylaldehyde with phenylacetic acid, followed by cyclization. The diazocin structure is formed through a series of reactions involving amines and aldehydes under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

11-{2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]ethyl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one can undergo various chemical reactions, including:

    Oxidation: The chromen moiety can be oxidized to form quinones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromen moiety would yield quinones, while reduction of the carbonyl groups would produce alcohols.

Mechanism of Action

The mechanism of action of 11-{2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]ethyl}-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one involves its interaction with molecular targets such as enzymes or receptors. The chromen moiety may interact with oxidative stress pathways, while the diazocin structure could modulate neurotransmitter systems. These interactions can lead to various biological effects, including antioxidant activity and modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 11-{2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]ethyl}-7,11-diazatricyclo[7310^{2,7}]trideca-2,4-dien-6-one apart is its combination of chromen and diazocin structures

Properties

IUPAC Name

11-[2-(2-oxo-3-phenylchromen-7-yl)oxyethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O4/c31-27-8-4-7-25-22-13-19(17-30(25)27)16-29(18-22)11-12-33-23-10-9-21-14-24(20-5-2-1-3-6-20)28(32)34-26(21)15-23/h1-10,14-15,19,22H,11-13,16-18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBKHKEDFEAJSBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)CCOC4=CC5=C(C=C4)C=C(C(=O)O5)C6=CC=CC=C6
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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